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molecular formula C8H6ClFO B1333656 3-Fluoro-2-methylbenzoyl chloride CAS No. 168080-76-0

3-Fluoro-2-methylbenzoyl chloride

Cat. No. B1333656
M. Wt: 172.58 g/mol
InChI Key: OIDAXOKENZZBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733905

Procedure details

A solution of 2.87 g of 3-fluoro-2-methylbenzoic acid in 25 ml of thionyl chloride is refluxed for 1.75 hour and the excess thionyl chloride removed under vacuum. To the residue is added toluene (several times) and the toluene removed under vacuum after each addition to give 3-fluoro-2-methylbenzoyl chloride.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:14])=O>>[F:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([Cl:14])=[O:6]

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
FC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride removed under vacuum
ADDITION
Type
ADDITION
Details
To the residue is added toluene (several times)
CUSTOM
Type
CUSTOM
Details
the toluene removed under vacuum
ADDITION
Type
ADDITION
Details
after each addition

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=O)Cl)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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